2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
Overview
Description
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane: is an organofluorine compound characterized by the presence of both bromine and fluorine atoms. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane typically involves the bromination of 1,1,1,3,3,3-hexafluoropropane. This can be achieved by reacting 1,1,1,3,3,3-hexafluoropropane with bromine in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of 2-(Hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane.
Elimination Reactions: Formation of hexafluoropropene.
Scientific Research Applications
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, facilitating substitution and elimination reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations .
Comparison with Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another brominated compound used in organic synthesis.
Bromomethane: A simpler brominated compound with similar reactivity but lacking the fluorine atoms.
Uniqueness: 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications requiring high-performance materials and reagents .
Properties
IUPAC Name |
2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF6/c5-1-2(3(6,7)8)4(9,10)11/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNGWIBVQDAJNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382009 | |
Record name | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382-14-9 | |
Record name | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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